molecular formula C14H12O4 B14417452 (2,4-Dihydroxy-3-methylphenyl)(4-hydroxyphenyl)methanone CAS No. 79861-84-0

(2,4-Dihydroxy-3-methylphenyl)(4-hydroxyphenyl)methanone

Cat. No.: B14417452
CAS No.: 79861-84-0
M. Wt: 244.24 g/mol
InChI Key: BEODKXGVPVGTPA-UHFFFAOYSA-N
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Description

(2,4-Dihydroxy-3-methylphenyl)(4-hydroxyphenyl)methanone is a chemical compound with the molecular formula C14H12O4. It is a type of benzophenone derivative, characterized by the presence of hydroxyl groups and a methyl group attached to the phenyl rings. This compound is known for its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dihydroxy-3-methylphenyl)(4-hydroxyphenyl)methanone typically involves the condensation of 2,4-dihydroxy-3-methylbenzaldehyde with 4-hydroxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and higher yields. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dihydroxy-3-methylphenyl)(4-hydroxyphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted benzophenone derivatives.

Scientific Research Applications

(2,4-Dihydroxy-3-methylphenyl)(4-hydroxyphenyl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2,4-Dihydroxy-3-methylphenyl)(4-hydroxyphenyl)methanone involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2,3-Dihydroxy-4-methoxyphenyl)(phenyl)methanone: Similar structure but with a methoxy group instead of a methyl group.

    (2,4-Dihydroxyphenyl)(4-hydroxyphenyl)methanone: Lacks the methyl group present in (2,4-Dihydroxy-3-methylphenyl)(4-hydroxyphenyl)methanone.

    2,4,4’-Trihydroxybenzophenone: Contains an additional hydroxyl group compared to this compound.

Uniqueness

The presence of both hydroxyl and methyl groups in this compound imparts unique chemical properties, such as increased reactivity and potential biological activity. These structural features make it a valuable compound for various applications in research and industry.

Properties

CAS No.

79861-84-0

Molecular Formula

C14H12O4

Molecular Weight

244.24 g/mol

IUPAC Name

(2,4-dihydroxy-3-methylphenyl)-(4-hydroxyphenyl)methanone

InChI

InChI=1S/C14H12O4/c1-8-12(16)7-6-11(13(8)17)14(18)9-2-4-10(15)5-3-9/h2-7,15-17H,1H3

InChI Key

BEODKXGVPVGTPA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1O)C(=O)C2=CC=C(C=C2)O)O

Origin of Product

United States

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